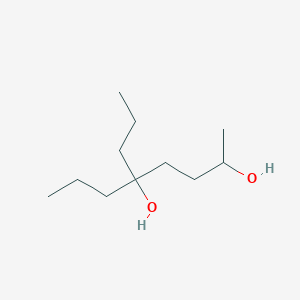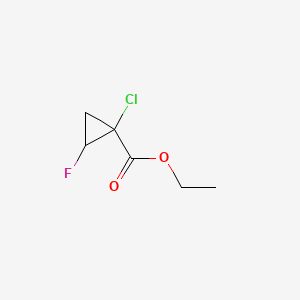
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-2-AEC has a variety of scientific research applications. It is used as a reagent for the synthesis of organic compounds, including drugs, natural products, and intermediates. It is also used as a reagent for the synthesis of proteins, peptides, and other biomolecules. Additionally, N-2-AEC has been used in a variety of biochemical and physiological studies, including studies of cell signaling pathways, enzyme activities, and gene expression.
Wirkmechanismus
Target of Action
N-(2-Aminoethyl)-2-chloroacetamide hydrochloride, also known as AEMA, is a monomer used in polymerization reactions . The primary targets of this compound are the molecules that it forms polymers with. These polymers can be used for complexing nucleic acids and forming composites .
Mode of Action
The compound interacts with its targets through a process known as radical polymerization . This is a type of chain-growth polymerization where the monomer molecules are added one at a time to the growing polymer chain. The compound’s aminoethyl group can form bonds with other molecules, allowing it to become part of a larger polymer structure.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation of polymers. The compound can be used to synthesize polymers for nucleic acid complexation and composite formation . The downstream effects of these pathways depend on the specific polymers that are formed and their subsequent applications.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the polymers it helps form. These polymers can have a wide range of applications, from biomedical research to the creation of new materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the polymerization reaction takes place, such as temperature, pH, and the presence of other substances. The compound is stored at a temperature of -20°C .
Vorteile Und Einschränkungen Für Laborexperimente
N-2-AEC has a number of advantages for use in lab experiments. It is a relatively stable compound and it is relatively easy to synthesize. Additionally, it is relatively non-toxic and has a relatively low cost. However, N-2-AEC is not without its limitations. It is not water soluble, and it has a relatively low solubility in organic solvents. Additionally, the compound is not very stable in the presence of light and oxygen.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-2-AEC. One potential area of research is the development of new synthesis methods for the compound. Additionally, further research into the biochemical and physiological effects of the compound is needed. Additionally, further research into the mechanism of action of the compound is needed. Finally, further research into the advantages and limitations for use in lab experiments is needed.
Synthesemethoden
N-2-AEC is synthesized through a two-step process. The first step involves the reaction of 2-chloroacetamide with ethanolamine to form N-(2-hydroxyethyl)-2-chloroacetamide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is usually carried out at room temperature. The second step involves the hydrolysis of the N-(2-hydroxyethyl)-2-chloroacetamide to form N-2-AEC. This reaction is carried out in the presence of an acid, such as hydrochloric acid, and is usually carried out at elevated temperatures.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-2-chloroacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClN2O.ClH/c5-3-4(8)7-2-1-6;/h1-3,6H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVMHNHEHROJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


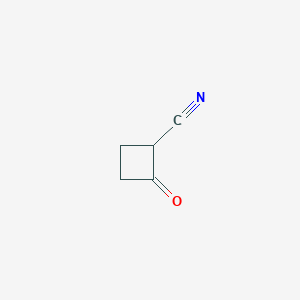
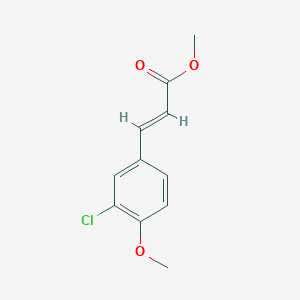

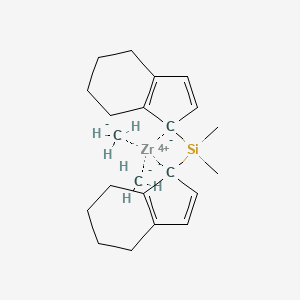

![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)


